molecular formula C8H8OS B13636057 1-(4-Vinylthiophen-2-yl)ethanone

1-(4-Vinylthiophen-2-yl)ethanone

Cat. No.: B13636057
M. Wt: 152.22 g/mol
InChI Key: ASWXYKTVGJHUOP-UHFFFAOYSA-N
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Description

1-(4-Vinylthiophen-2-yl)ethanone is an organic compound with the molecular formula C₈H₈OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group and an ethanone group attached to the thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Vinylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-vinylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Vinylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Vinylthiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Vinylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The vinyl group and thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Vinylthiophen-2-yl)ethanone is unique due to the presence of both a vinyl group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

1-(4-ethenylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H8OS/c1-3-7-4-8(6(2)9)10-5-7/h3-5H,1H2,2H3

InChI Key

ASWXYKTVGJHUOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C=C

Origin of Product

United States

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